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Compound of Interest

Diethyl 2-(3,5-
Compound Name: _
dichlorophenyl)malonate

Cat. No.: B2996140

An In-depth Technical Guide: Core Identification and Characterization of Diethyl 2-(3,5-
dichlorophenyl)malonate

Abstract: This technical guide provides a comprehensive overview of Diethyl 2-(3,5-
dichlorophenyl)malonate, a key chemical intermediate. The document details its fundamental
identification, including its CAS number and physicochemical properties. It outlines a probable
synthetic pathway and establishes a robust framework for its analytical characterization using
modern spectroscopic and chromatographic techniques. This guide is intended for researchers,
chemists, and quality control professionals who require a thorough understanding of this
compound's synthesis and validation.

Core Chemical Identification

The unique identity of any chemical compound begins with its universally recognized identifiers
and fundamental properties. Diethyl 2-(3,5-dichlorophenyl)malonate is registered under CAS
number 1186194-50-2[1]. Its core identifiers and chemical properties are summarized below.
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Property Value Source
CAS Number 1186194-50-2 [1]
diethyl 2-(3,5-
IUPAC Name ) ) [1]
dichlorophenyl)propanedioate
Molecular Formula C13H14Cl204 [1]
Molecular Weight 309.15 g/mol (Calculated)

i CCOC(=0)C(C(=0)OCC)C1=
Canonical SMILES [1]
CC(Ch=Cc(Ch=C1

InChl=1S/C13H14CI204/c1-3-
18-12(16)11(13(17)19-4-2)8-5-

InChl [1]
9(14)7-10(15)6-8/h5-7,11H,3-
4H2,1-2H3
XMEBTNUDNVIYJG-

InChl Key [1]

UHFFFAOYSA-N

Synthetic Pathway: Arylation of Diethyl Malonate

Substituted phenylmalonates are crucial intermediates in the synthesis of various biologically
active compounds, including barbiturates[2]. The synthesis of Diethyl 2-(3,5-
dichlorophenyl)malonate can be efficiently achieved through the arylation of diethyl
malonate. This well-established method involves the nucleophilic substitution of a halogen on
the aromatic ring with the enolate of diethyl malonate.

Mechanism Rationale: The process begins with the deprotonation of the acidic a-hydrogen of
diethyl malonate (pKa = 14) using a suitable base, such as sodium ethoxide, to form a
resonance-stabilized enolate. This potent nucleophile then attacks an activated 3,5-
dichlorophenyl source. A common and effective approach is the nucleophilic aromatic
substitution on an organometallic complex of dichlorobenzene, which facilitates the
displacement of a chlorine atom[2]. Alternatively, a palladium-catalyzed cross-coupling reaction
could also be employed. The diagram below illustrates a generalized workflow for this
synthesis.
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Reactants & Reagents

Diethyl Malonate Base 3,5-Dichlorophenyl Source Solvent
CH2z(COOEt)2 (e.g., NaOEY) (e.g., CeH3Cl2-X) (e.g., Anhydrous Ethanol)

Reacts with Base

Process

1. Enolate Formation
(Deprotonation of Malonate)

Erjolate attacks Aryl Ring

\{

2. Nucleophilic Attack
(Arylation Reaction)

3. Workup & Purification
(Acidification, Extraction, Chromatography)

Purified Product

Final Broduct

A4
Diethyl 2-(3,5-dichlorophenyl)malonate

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of Diethyl 2-(3,5-dichlorophenyl)malonate.

Spectroscopic Characterization and Identification

A multi-faceted spectroscopic approach is essential for the unambiguous confirmation of the
chemical structure. Based on the known spectral data of diethyl malonate and other substituted
derivatives, we can predict the key characteristic signals for Diethyl 2-(3,5-
dichlorophenyl)malonate.[3][4][5][6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to
each unique proton environment.

o Aromatic Region: The 3,5-dichlorophenyl group has a plane of symmetry. This will result in
two signals: a triplet for the proton at C4 (between the two chlorine atoms) and a doublet
for the two equivalent protons at C2 and C6. These signals would typically appear in the d
7.0-7.5 ppm range.

o Methine Proton: A singlet for the single proton on the a-carbon (the malonate CH) is
expected around & 4.0-4.5 ppm.

o Ethyl Groups: Two signals representing the two equivalent ethyl ester groups will be
present: a quartet around 6 4.2 ppm (-OCH2CHs) and a triplet around & 1.2 ppm (-
OCH2CHs).

e 13C NMR: The carbon spectrum provides information on the carbon framework.

o Carbonyl Carbons: A signal in the d 165-170 ppm range for the two equivalent ester
carbonyl carbons.

o Aromatic Carbons: Four distinct signals are expected for the aromatic ring: one for the
carbon attached to the malonate group, one for the two carbons bearing chlorine atoms,
one for the two carbons adjacent to the chloro-substituted carbons, and one for the carbon
at the para position.

o Aliphatic Carbons: Signals for the methine carbon (a-carbon), the methylene carbons of
the ethyl groups (-CH2CHs), and the methyl carbons (-CH2CHs).

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular
weight and fragmentation patterns.

e Molecular lon (M*): The molecular ion peak should be observable at m/z 308. Due to the
presence of two chlorine atoms, a characteristic isotopic pattern will be visible: a base peak
(M*) for the 35Cl2 isotopologue, a peak at M+2 (approx. 65% of the base peak) for the
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35CIR”Cl isotopologue, and a peak at M+4 (approx. 10% of the base peak) for the 3’Clz
isotopologue.

o Key Fragmentation: The fragmentation of 2-substituted diethyl malonate derivatives is well-
documented[7]. Common fragmentation pathways include:

o Loss of an ethoxy radical (--OCH2CHs) to give an ion at [M-45]*.

o Loss of the entire diethyl malonate moiety to give a fragment corresponding to the
dichlorophenyl cation[7].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

C=0 Stretch: A strong, sharp absorption band around 1730-1750 cm~1 is characteristic of the
ester carbonyl group.

e C-O Stretch: A strong band in the region of 1150-1250 cm~1 corresponding to the C-O single
bond stretching of the ester.

e Aromatic C-H Stretch: Signals appearing just above 3000 cm™1,

e Aromatic C=C Bending: Overtone and combination bands in the 1600-2000 cm~* region and
out-of-plane bending in the 690-900 cm~1 region, which can be indicative of the substitution
pattern.

o C-CI Stretch: A strong band in the fingerprint region, typically around 600-800 cm~1.

Analytical Protocols for Quality Control

To ensure the purity and identity of Diethyl 2-(3,5-dichlorophenyl)malonate, a combination of
chromatographic and spectroscopic methods should be employed. The following protocols
provide a robust framework for quality control.

Protocol 4.1: Purity Assessment by HPLC

Objective: To determine the purity of the compound and quantify any related impurities.
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e Instrumentation: HPLC system with a UV detector.
e Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 um patrticle size).
» Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

o Rationale: A gradient elution is chosen to ensure separation of potential impurities with a
wide range of polarities. Formic acid helps to protonate any acidic impurities and improve
peak shape.

o Flow Rate: 1.0 mL/min.
o Detection: UV at 254 nm.

o Rationale: The dichlorophenyl chromophore provides strong UV absorbance at this
wavelength.

o Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of
Acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

e Procedure:

(¢]

Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

[¢]

Inject 10 pL of the sample solution.

[¢]

Run the gradient elution program.

[e]

Integrate the peaks and calculate the area percentage of the main peak to determine
purity.

Protocol 4.2: Identity Confirmation by GC-MS

Objective: To confirm the identity by comparing the mass spectrum of the eluted peak with the
expected fragmentation pattern and to identify any volatile impurities.

 Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
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e Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 pm film
thickness).

e Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

e Temperature Program:

[¢]

Initial temperature: 100 °C, hold for 2 minutes.

[¢]

Ramp: Increase to 280 °C at a rate of 20 °C/min.

Hold: Maintain at 280 °C for 5 minutes.

[e]

o

Rationale: This program ensures the elution of the target compound while separating it
from lower-boiling solvents and higher-boiling impurities.

o MS Parameters:
o lonization Mode: Electron lonization (El) at 70 eV.
o Scan Range: 40-400 amul.

e Procedure:

o

Prepare a dilute sample solution (~0.1 mg/mL) in a volatile solvent like ethyl acetate.

[¢]

Inject 1 pL of the solution.

o

Acquire the data.

[e]

Analyze the resulting chromatogram. The mass spectrum of the main peak should be
extracted and compared against the expected molecular ion and fragmentation pattern
described in Section 3.2.
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Analytical & QC Workflow

Sample Received
(Batch of Diethyl 2-(3,5-dichlorophenyl)malonate)

Initial Identity Check

Quantitative Analysis

Chromatographic Purity
(HPLC-UV)

4
Spectroscopic ID
(NMR, IR)

Confirmatory ID & Volatiles
(GC-MS)

Grthogonal Confirmation

Decision Point
(Compare to Specification)

Batch Release

Further Investigation / Re-purification

Click to download full resolution via product page

Caption: A comprehensive analytical workflow for quality control and batch release.

Conclusion

The identification and characterization of Diethyl 2-(3,5-dichlorophenyl)malonate (CAS:
1186194-50-2) are grounded in a systematic application of spectroscopic and chromatographic
techniques. By understanding its probable synthetic origins and predicting its spectral
characteristics, researchers can establish a robust analytical framework. The protocols outlined
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in this guide for HPLC and GC-MS provide a reliable method for ensuring the identity, purity,
and quality of this important chemical intermediate, facilitating its confident use in research and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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